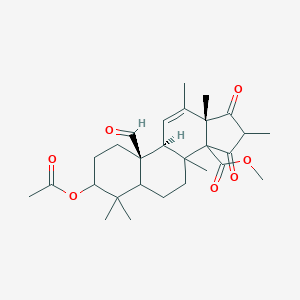![molecular formula C11H19NO2 B163346 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one CAS No. 132041-83-9](/img/structure/B163346.png)
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one
Übersicht
Beschreibung
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, also known as EMD-386088, is a chemical compound that belongs to the class of spirocyclic compounds. It has been studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia.
Wirkmechanismus
The mechanism of action of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one involves its binding to the serotonin 5-HT7 receptor, which is coupled to the G protein-coupled receptor (GPCR) signaling pathway. Upon binding, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one activates the receptor and triggers a cascade of downstream signaling events, leading to the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Biochemische Und Physiologische Effekte
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of mood and cognition, and the enhancement of learning and memory. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its selectivity for the serotonin 5-HT7 receptor, which reduces the likelihood of off-target effects. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been shown to have good oral bioavailability, which makes it a promising candidate for clinical development. However, one of the limitations of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one. One area of research could focus on the development of more potent and selective agonists of the serotonin 5-HT7 receptor, which may have improved therapeutic efficacy. Another area of research could explore the use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in combination with other drugs, such as antipsychotics or antidepressants, to enhance their therapeutic effects. Finally, future studies could investigate the potential use of 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one in the treatment of other neurological disorders, such as Alzheimer's disease or Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been extensively studied for its potential use in the treatment of various neurological disorders, such as anxiety, depression, and schizophrenia. It has been shown to act as a selective agonist of the serotonin 5-HT7 receptor, which plays a key role in the regulation of mood, cognition, and behavior. In addition, 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one has been found to enhance the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of motivation, reward, and attention.
Eigenschaften
CAS-Nummer |
132041-83-9 |
|---|---|
Produktname |
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C11H19NO2/c1-3-10-9(13)8-11(14-10)4-6-12(2)7-5-11/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
UNYWJQCJOSOOBE-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)CC2(O1)CCN(CC2)C |
Kanonische SMILES |
CCC1C(=O)CC2(O1)CCN(CC2)C |
Synonyme |
2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (+)-isomer 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro(4,5)decane, (-)-isomer YM 954 YM-954 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

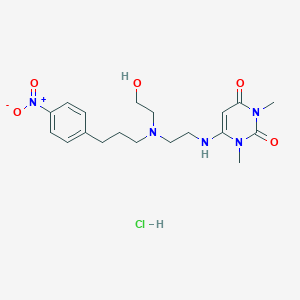
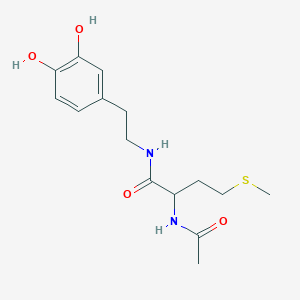
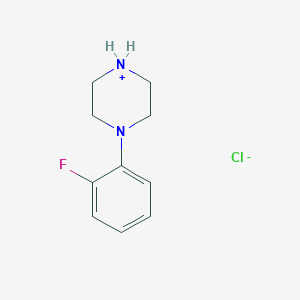
![2-[(4-Chlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B163286.png)
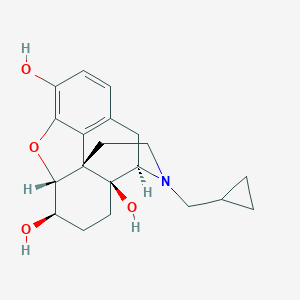
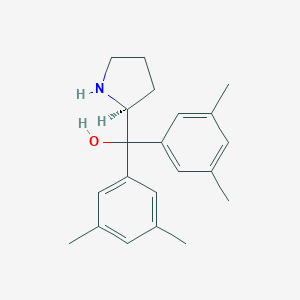
![tert-Butyl 4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B163290.png)
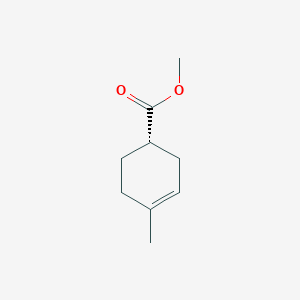
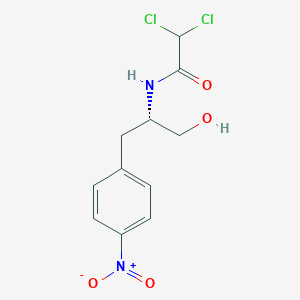
![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B163297.png)
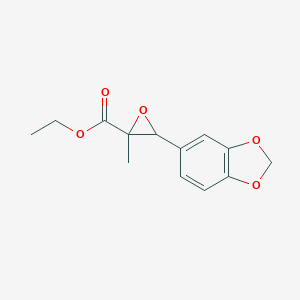
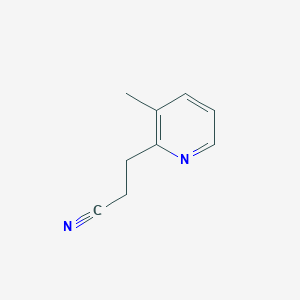
![(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B163308.png)
